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Compound of Interest

Compound Name: Tasosartan

Cat. No.: B1682932 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of the angiotensin

II receptor antagonist, tasosartan, and its known metabolites. Tasosartan, despite its

withdrawal from FDA review due to observations of elevated transaminases, presents an

interesting case study in drug metabolism and pharmacokinetics due to its conversion to a

highly active metabolite. This document summarizes available data to inform research and

development in the field of pharmacology.

Data Presentation: Pharmacokinetic Parameters
Quantitative pharmacokinetic data for tasosartan and its metabolites is not extensively

available in publicly accessible literature, likely due to the cessation of its clinical development.

The following table summarizes the known qualitative and relational pharmacokinetic

information.
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Parameter Tasosartan
Enoltasosarta
n

Unsaturated
Diol Metabolite

Carboxylic
Acid
Metabolites

Maximum

Plasma

Concentration

(Cmax)

Data not

available

Data not

available

Data not

available

Data not

available

Time to

Maximum

Plasma

Concentration

(Tmax)

Peak reduction in

angiotensin II-

induced blood

pressure

increase at 1-2

hours post-dose.

[1]

Delayed effect,

with peak

inhibition at 3-4

hours post-

injection.[1]

Data not

available

Data not

available

Area Under the

Curve (AUC)

Data not

available

Data not

available

Data not

available

Data not

available

Elimination Half-

life (t½)
Shorter half-life

Estimated to be

at least eight-fold

longer than

tasosartan.

Data not

available

Data not

available

Protein Binding High

Very high

(>99.9%),

contributing to its

delayed onset of

action.[1]

Data not

available

Data not

available

In Vivo Efficacy

Rapid and

sustained

blockade of AT1

receptors.[2]

Delayed but

potent antagonist

effect.[2]

Exhibited in vivo

efficacy at

intravenous

doses of 1 and 3

mg/kg in

anesthetized

rats.[3]

No significant

effect at the

same doses as

the diol

metabolite in

anesthetized

rats.[3]
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Experimental Protocols
The primary source of pharmacokinetic data for tasosartan and enoltasosartan comes from a

double-blind, randomized, crossover study involving 12 healthy subjects.[1][2]

Study Design
Participants: 12 healthy male volunteers.

Treatments: Each subject received three single doses in a random order with a one-week

washout period between each administration:

50 mg tasosartan intravenously (i.v.)

100 mg tasosartan orally (p.o.)

2.5 mg enoltasosartan intravenously (i.v.)

Pharmacodynamic Assessment: The primary pharmacodynamic endpoint was the reduction

in the pressor response to exogenous angiotensin II infusion. This was measured at various

time points post-dose to evaluate the extent and duration of AT1 receptor blockade.

Pharmacokinetic Sampling: Blood samples were collected at predetermined time points after

each drug administration to determine the plasma concentrations of tasosartan and

enoltasosartan. The specific sampling schedule and analytical methods for plasma

concentration determination were not detailed in the available abstracts.

In Vivo Efficacy Study of Novel Metabolites
The in vivo efficacy of the unsaturated diol and carboxylic acid metabolites was assessed in

anesthetized rats.[3]

Animal Model: Anesthetized rats.

Challenge: The pressor response to angiotensin II was measured.

Treatment: The unsaturated diol metabolite was administered intravenously at doses of 1

and 3 mg/kg. The two carboxylic acid metabolites were administered at the same doses.
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Efficacy Endpoint: Attenuation of the pressor response to angiotensin II challenge.

Metabolic Pathway of Tasosartan
Tasosartan undergoes metabolism to form one major active metabolite, enoltasosartan, and

at least three other novel metabolites.

Metabolites

Tasosartan

Enoltasosartan
(Active)

Primary
Metabolism

Unsaturated Diol
Metabolite

Other Metabolic
Pathways

Carboxylic Acid
Metabolites

Click to download full resolution via product page

Caption: Metabolic conversion of Tasosartan to its primary active and other metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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